![molecular formula C11H12ClNO3 B1274421 Methyl 4-[(3-chloropropanoyl)amino]benzoate CAS No. 160313-42-8](/img/structure/B1274421.png)

Methyl 4-[(3-chloropropanoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

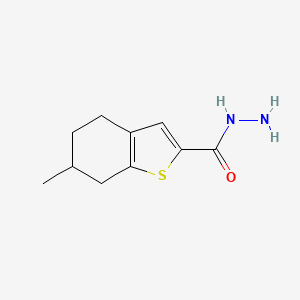

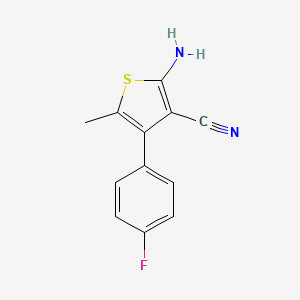

Methyl 4-[(3-chloropropanoyl)amino]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylate group. The specific structure of methyl 4-[(3-chloropropanoyl)amino]benzoate suggests that it is a methyl ester of a benzoic acid derivative, which has been further modified with a 3-chloropropanoyl (chlorinated propionyl) group attached to an amino group at the 4-position of the benzene ring.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different reagents. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, compounds like methyl 4-(2,5-dihydroxybenzylamino)benzoate are synthesized through a series of steps including carbonation, esterification, and coupling with aldehydes . These methods could potentially be adapted for the synthesis of methyl 4-[(3-chloropropanoyl)amino]benzoate by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-[(3-chloropropanoyl)amino]benzoate can be elucidated using various spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure and vibrational frequencies . These techniques would likely reveal the presence of characteristic functional groups such as the ester carbonyl, the substituted amino group, and the chlorinated aliphatic chain in methyl 4-[(3-chloropropanoyl)amino]benzoate.

Chemical Reactions Analysis

The reactivity of methyl 4-[(3-chloropropanoyl)amino]benzoate would be influenced by the presence of the amino and ester groups. For example, the amino group could participate in nucleophilic substitution reactions, while the ester could undergo hydrolysis or transesterification . The chlorinated propionyl group might also be reactive towards nucleophiles due to the presence of the chlorine atom. The compound could serve as a precursor for the synthesis of various heterocyclic systems, as demonstrated by the transformations of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-[(3-chloropropanoyl)amino]benzoate would include its melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties are influenced by the molecular structure, particularly the functional groups and their interactions. The compound's solubility would be expected to be higher in organic solvents compared to water due to its ester and aromatic components. The presence of the chlorinated aliphatic chain might also affect its lipophilicity .

Applications De Recherche Scientifique

Synthesis Applications

Radioisotope Labeling : Methyl 4-[(3-chloropropanoyl)amino]benzoate derivatives have been used in the synthesis of radioisotope-labeled compounds. For instance, Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl esters labeled with tritium and carbon-14, which are valuable in biological and pharmaceutical research (Taylor et al., 1996).

Intermediate in Pharmaceutical Synthesis : Yang Jian-she (2009) reported that Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a similar compound, is an important intermediate in the synthesis of Tianeptine, a pharmaceutical drug (Yang Jian-she, 2009).

Molecular Structure Studies

- Hydrogen Bonding and Molecular Structure : The study of isomeric reaction products of similar compounds, such as Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, has led to insights into hydrogen bonding and molecular electronic structure. These findings are crucial for understanding molecular interactions in various chemical contexts (J. Portilla et al., 2007).

Chemical Properties and Reactions

- Studying Chemical Reactions and Properties : Research by C. Stelt et al. (1956) on the chlorination products of Methyl 4-amino-2-hydroxy-benzoate, a related compound, provides detailed insights into the isomerism, reduction reactions, and potential applications in fungicidal activity (C. Stelt et al., 1956).

Polymer Science and Photopolymerization

- Photopolymerization Applications : A study by Guillaneuf et al. (2010) on a compound similar to Methyl 4-[(3-chloropropanoyl)amino]benzoate, used as a photoiniferter in photopolymerization, highlights its potential in the development of new polymerization techniques (Y. Guillaneuf et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(3-chloropropanoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEJOSXYYOIJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397746 |

Source

|

| Record name | methyl 4-[(3-chloropropanoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3-chloropropanoyl)amino]benzoate | |

CAS RN |

160313-42-8 |

Source

|

| Record name | methyl 4-[(3-chloropropanoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)